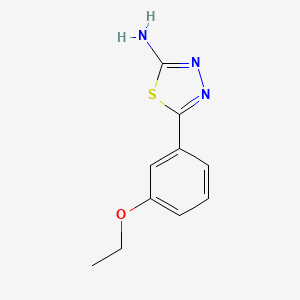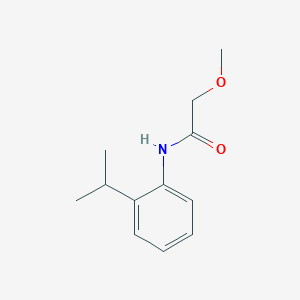![molecular formula C20H14O4 B5873839 8-acetyl-4-methyl-9-phenyl-2H-furo[2,3-h]chromen-2-one CAS No. 6083-69-8](/img/structure/B5873839.png)
8-acetyl-4-methyl-9-phenyl-2H-furo[2,3-h]chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-acetyl-4-methyl-9-phenyl-2H-furo[2,3-h]chromen-2-one, also known as psoralen, is a naturally occurring compound found in some plants such as Ammi majus and Psoralea corylifolia. It has been used in traditional medicine for centuries to treat various skin disorders, including psoriasis, vitiligo, and eczema. In recent years, psoralen has gained attention in scientific research due to its potential applications in various fields, including cancer therapy, photobiology, and genetic engineering.
Mechanism of Action
The mechanism of action of 8-acetyl-4-methyl-9-phenyl-2H-furo[2,3-h]chromen-2-one involves its ability to intercalate with DNA and crosslink with thymine bases upon exposure to UV radiation. This crosslinking leads to DNA damage and subsequent cell death. Psoralen can also inhibit DNA synthesis and repair, further contributing to its cytotoxic effects on cancer cells.
Biochemical and Physiological Effects
Psoralen has been shown to have various biochemical and physiological effects, including anti-inflammatory, antioxidant, and immunomodulatory activities. Psoralen can also induce apoptosis, or programmed cell death, in cancer cells. Additionally, this compound has been shown to have antimicrobial and antifungal properties, making it a potential candidate for the development of new antibiotics.
Advantages and Limitations for Lab Experiments
One advantage of using 8-acetyl-4-methyl-9-phenyl-2H-furo[2,3-h]chromen-2-one in lab experiments is its ability to sensitize cancer cells to UV radiation, making it a useful tool in photodynamic therapy. Psoralen is also relatively easy to synthesize and has low toxicity, making it a safe and cost-effective compound to use in research. However, this compound has limited solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for 8-acetyl-4-methyl-9-phenyl-2H-furo[2,3-h]chromen-2-one research, including the development of new cancer therapies, the exploration of its potential applications in genetic engineering, and the investigation of its effects on the immune system. Psoralen has also been shown to have potential as a photosensitizer in the treatment of bacterial infections, and further research in this area could lead to the development of new antibiotics. Additionally, this compound has been shown to have potential as a natural insecticide, and further research could lead to the development of new pest control methods.
Synthesis Methods
Psoralen can be synthesized through various methods, including extraction from natural sources, chemical synthesis, and biotransformation. Extraction from natural sources involves isolating 8-acetyl-4-methyl-9-phenyl-2H-furo[2,3-h]chromen-2-one from plants that contain the compound, such as Ammi majus and Psoralea corylifolia. Chemical synthesis involves the use of chemical reactions to produce this compound from simpler compounds. Biotransformation involves using microorganisms to convert simpler compounds into this compound.
Scientific Research Applications
Psoralen has been extensively studied for its potential applications in cancer therapy, particularly in combination with phototherapy. Psoralen can sensitize cancer cells to ultraviolet (UV) radiation, leading to increased cell death. This process, known as photodynamic therapy, has been used to treat various types of cancer, including skin cancer, lymphoma, and leukemia.
Properties
IUPAC Name |
8-acetyl-4-methyl-9-phenylfuro[2,3-h]chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14O4/c1-11-10-16(22)24-20-14(11)8-9-15-18(20)17(19(23-15)12(2)21)13-6-4-3-5-7-13/h3-10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCHUSANJCATJCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC3=C2C(=C(O3)C(=O)C)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90976301 |
Source


|
| Record name | 8-Acetyl-4-methyl-9-phenyl-2H-furo[2,3-h][1]benzopyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90976301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6083-69-8 |
Source


|
| Record name | 8-Acetyl-4-methyl-9-phenyl-2H-furo[2,3-h][1]benzopyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90976301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N'-[3-(2-thienyl)acryloyl]cyclohexanecarbohydrazide](/img/structure/B5873760.png)


![N-cyclopentyl-2-[(5-isopropyl-4-propyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5873791.png)


![N-(3-chloro-4-fluorophenyl)-N'-[2-(methylthio)phenyl]thiourea](/img/structure/B5873818.png)
![4-isopropyl-N-[4-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5873829.png)
![methyl 2-{[(4-nitrophenoxy)acetyl]amino}benzoate](/img/structure/B5873833.png)
![4-chloro-N-[1,1-dimethyl-2-(1-piperidinyl)ethyl]benzenesulfonamide](/img/structure/B5873842.png)


![4-ethyl-7-fluoro-2-methyl-4H-[1,3]thiazolo[5,4-b]indole](/img/structure/B5873861.png)

